![molecular formula C18H11F3N2O4S B2850126 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate CAS No. 877636-63-0](/img/structure/B2850126.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate, also known as KPT-8602, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds called selective inhibitors of nuclear export (SINEs), which target the nuclear export protein XPO1, also known as CRM1. XPO1 is a key regulator of the nuclear-cytoplasmic transport of proteins and RNAs, and it is overexpressed in many types of cancer.
Scientific Research Applications
Cardiovascular Research
This compound, also known as ML221, has been identified as a functional antagonist of the apelin (APJ) receptor . The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is implicated in the pathogenesis of cardiovascular diseases. ML221 has shown potential in cell-based assays for its selectivity and effectiveness in modulating this system, which could lead to new therapeutic strategies for treating cardiovascular conditions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties . The structure has been modified to develop promising antibacterial agents, particularly targeting tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme associated with bacterial resistance. This application is critical in the fight against drug-resistant bacterial strains.
Antiviral Research
Derivatives of the compound have shown substantial antiviral activity in studies . The development of new antiviral drugs is essential, especially with the emergence of new viral pathogens. This compound’s ability to inhibit viral replication could be pivotal in creating effective treatments for various viral infections.
GPCR Receptor Research
ML221’s selectivity profile indicates minimal binding activity to other G-protein-coupled receptors (GPCRs), except for the κ-opioid and benzodiazepinone receptors . This specificity makes it an excellent tool for studying GPCR-related functions and could help in the design of targeted therapies that minimize off-target effects.
Chemical Genomics
As part of chemical genomics research, ML221 was derived from a high-throughput screening (HTS) of a large compound collection . This demonstrates the compound’s utility in large-scale screenings to identify potential modulators of various biological targets, which is fundamental in the early stages of drug discovery.
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4S/c19-18(20,21)12-4-1-3-11(7-12)16(25)27-15-9-26-13(8-14(15)24)10-28-17-22-5-2-6-23-17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDRBBUOWNDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.